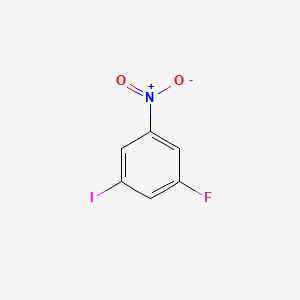
1-Fluoro-3-iodo-5-nitrobenzene
Cat. No. B1295736
Key on ui cas rn:
3819-88-3
M. Wt: 267 g/mol
InChI Key: MXPYCSFCKXSPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05994544
Procedure details


6-(5-Fluoro-3-nitrophenyl)-1,2-dihydro-2,2,4-trimethylquinoline (Compound 280, structure 4 of Scheme II, where R1 =5-fluoro-3-nitrophenyl) 1-Fluoro-3-nitroidobenzene To a 25 mL round-bottom flask equivuipped with a magnetic stir bar 3-iodo-5-nitroaniline (543.3 mg 2.06 mmol) and methylene chloride (10 mL) were added under nitrogen. Nitrogen was bubbled through the colorless solution for 15 min. The solution was cooled to 0° C. in an ice bath. At that point approximately 500 mg nitrosonium tetrafluoroborate was added in one portion making a cloudy precipitate. The reaction was allowed to continue stirring for 2 hours. The mixture was kept under nitrogen as 10 mL dry, deoxygenated ortho-dichlorobenzene was added. A distillation apparatus was fitted to the reaction flask. The flask was place din an oil bath and was heated until the material had completely distilled over. The crude product was isolated by washing the residue through a short column (74 mL silica, hexane). Purification by silica gel chromatography (74 mL silica, hexane) afforded 279.4 mg (50%) of 5-fluoro-3-nitroiodobenzene. Data for 5-fluoro-3-nitroiodobenzene: 1H NMR (400 MHz, acetone-d6) 8.36 (s, 1 H), 8.00 (m, 2 H).
Name
6-(5-Fluoro-3-nitrophenyl)-1,2-dihydro-2,2,4-trimethylquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Compound 280
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N+:21]([O-:23])=[O:22])[CH:5]=[C:6](C2C=C3C(=CC=2)NC(C)(C)C=C3C)[CH:7]=1.[I:24]C1C=C(C=C([N+]([O-])=O)C=1)N>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([N+:21]([O-:23])=[O:22])[CH:5]=[C:6]([I:24])[CH:7]=1
|
Inputs


Step One
|
Name
|
6-(5-Fluoro-3-nitrophenyl)-1,2-dihydro-2,2,4-trimethylquinoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1)C=1C=C2C(=CC(NC2=CC1)(C)C)C)[N+](=O)[O-]
|
|
Name
|
Compound 280
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1)C=1C=C2C(=CC(NC2=CC1)(C)C)C)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
543.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(N)C=C(C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to continue stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Nitrogen was bubbled through the colorless solution for 15 min
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At that point approximately 500 mg nitrosonium tetrafluoroborate was added in one portion
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
deoxygenated ortho-dichlorobenzene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A distillation apparatus was fitted to the reaction flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated until the material
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
had completely distilled over
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was isolated
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing the residue through a short column (74 mL silica, hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel chromatography (74 mL silica, hexane)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)I)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 279.4 mg | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
